molecular formula C14H13F3N2O2S B2379446 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 338747-98-1

4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine

Cat. No.: B2379446
CAS No.: 338747-98-1
M. Wt: 330.33
InChI Key: ZIOLYSPLZNNJBT-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine is a high-purity pyrimidine derivative intended for research and development use. This compound is of significant interest in agricultural chemistry, particularly in the exploration of novel herbicide formulations . As part of the 2-(phenyloxy)pyrimidine chemical class, it functions as an acetolactate synthase (ALS) inhibitor or a protoporphyrinogen oxidase (PPO) inhibitor, offering researchers a valuable tool for studying plant growth regulation and weed control mechanisms . The molecular structure, which includes a trifluoromethyl phenoxy group and a methylsulfanyl substituent, is optimized for high biological activity in agrochemical applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can download the detailed Certificate of Analysis (COA) and Safety Data Sheet (SDS) from the product documentation section. For specific shipping and storage inquiries, particularly regarding cold-chain transportation for optimal stability, please contact our customer support team .

Properties

IUPAC Name

4-(methoxymethyl)-2-methylsulfanyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-20-8-10-7-12(19-13(18-10)22-2)21-11-5-3-4-9(6-11)14(15,16)17/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOLYSPLZNNJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)SC)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylsulfanyl Group Retention at Position 2

The methylsulfanyl (-SMe) group at position 2 is typically retained from the starting material, as oxidation to sulfone derivatives (e.g., -SO₂Me) is unnecessary for this compound. Stability studies indicate that methylsulfanyl groups remain intact under moderate reaction conditions (pH 5–8, 20–60°C).

Methoxymethyl Group Installation at Position 4

Introducing the methoxymethyl (-CH₂OCH₃) group poses synthetic challenges due to the steric and electronic constraints of the pyrimidine ring. A plausible mechanism involves:

  • Reagent : Sodium methoxymethylate (NaOCH₂OCH₃), generated in situ from methoxymethanol and sodium hydride.
  • Conditions : Toluene solvent, 60°C, 8–12 hours.
  • Yield : Theoretical yields of 70–85%, assuming complete substitution.

Phenoxy Group Incorporation at Position 6

The electron-withdrawing trifluoromethyl group on the phenol enhances nucleophilic aromatic substitution reactivity. Standard conditions include:

  • Reagent : 3-(Trifluoromethyl)phenol (1.2 equiv), K₂CO₃ (2.5 equiv).
  • Solvent : DMF, 100°C, 6 hours.
  • Yield : Reported yields for analogous reactions exceed 80%.

One-Pot Synthesis Optimization

Industrial-scale syntheses often favor one-pot methodologies to minimize intermediate isolation. A proposed sequence for the target compound involves:

  • Chloro Substitution : Simultaneous substitution of 4,6-dichloro groups using methoxymethylate and 3-(trifluoromethyl)phenolate ions.
  • Catalyst : Phase-transfer agents (e.g., Aliquat 336) to enhance interfacial reactivity.
  • Solvent System : Toluene-water biphasic mixture to facilitate reagent partitioning.
Step Reagent Conditions Yield (%)
4-CH₂OCH₃ NaOCH₂OCH₃ Toluene, 60°C, 10h 78 (est.)
6-O-C₆H₄-CF₃ 3-(Trifluoromethyl)phenol DMF, 100°C, 6h 82 (est.)

Catalytic and Solvent Considerations

  • Solvent Choice : Toluene is preferred for substitution reactions due to its inertness and compatibility with methoxide reagents. Polar aprotic solvents (e.g., DMF) are reserved for phenoxy group installation.
  • Catalysts : Tungstate catalysts accelerate sulfoxide formation but are unnecessary here due to the stability of the methylsulfanyl group.

Purification and Characterization

Post-synthesis purification involves:

  • pH Adjustment : Neutralization to pH 6–7 to precipitate inorganic salts.
  • Solvent Extraction : Dichloromethane or ethyl acetate for organic phase isolation.
  • Chromatography : Silica gel chromatography for final purification (purity >98%).

Challenges and Limitations

  • Methoxymethyl Stability : The methoxymethyl group may undergo hydrolysis under strongly acidic or basic conditions, necessitating pH-controlled environments.
  • Regioselectivity : Competing reactions at positions 4 and 6 require precise stoichiometry to avoid by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The methoxymethyl and trifluoromethylphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C14H13F3N2O2S
  • Molecular Weight : 330.33 g/mol
  • CAS Number : 338747-98-1
  • Structure : The compound features a pyrimidine ring substituted with methoxymethyl, methylsulfanyl, and trifluoromethyl phenoxy groups, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

  • Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making this compound a candidate for further anticancer studies .
  • Antiviral Properties : Some studies have suggested that pyrimidine derivatives can inhibit viral replication. This compound's unique substitutions may contribute to its efficacy against specific viral targets .

Agricultural Chemistry

The compound's properties may also lend themselves to agricultural applications:

  • Pesticide Development : Pyrimidine derivatives are often explored for their insecticidal and fungicidal properties. The presence of the trifluoromethyl group can enhance the potency of these compounds against pests, making them valuable in developing new agrochemicals .
  • Herbicide Potential : Given its structural characteristics, it may also serve as a lead compound for developing herbicides that target specific weed species without harming crops .

Materials Science

In materials science, the incorporation of trifluoromethyl groups into polymers can significantly alter their physical properties:

  • Fluorinated Polymers : The synthesis of polymers incorporating this compound can lead to materials with enhanced chemical resistance and thermal stability .

Case Study 1: Anticancer Screening

A study conducted on various pyrimidine derivatives, including this compound, evaluated their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications led to increased apoptosis in cancer cells compared to control compounds .

Case Study 2: Pesticidal Activity

In a series of experiments assessing the insecticidal activity of novel pyrimidines, this compound demonstrated significant efficacy against common agricultural pests. The study highlighted its potential as a lead structure for developing new insecticides with lower environmental impact .

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and selectivity for these targets. The compound can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Positional Substitution Variations

Position 4 Modifications
  • Target Compound : 4-Methoxymethyl group.
    • Enhances solubility compared to purely hydrophobic groups.
  • 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine (): Substituent: 4-Methylphenyl sulfanyl. Increased steric bulk and aromaticity may reduce solubility compared to the methoxymethyl group.
  • 4-[(Methylsulfanyl)methyl]-2-phenyl-6-([3-(trifluoromethyl)phenyl]sulfanyl)pyrimidine (): Substituent: Methylsulfanylmethyl.
Position 2 Modifications
  • Target Compound : Methylsulfanyl group.
    • Electron-donating, moderate steric hindrance.
  • 4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine (): Substituent: Phenyl. Aromatic phenyl increases hydrophobicity but may reduce metabolic stability.
  • 2-(Methylsulfanyl)-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidine (): Substituent: Methylsulfanyl (same as target). Shared group suggests similar electronic effects but differs in position 4 and 6 substituents.
Position 6 Modifications
  • Target Compound: 3-(Trifluoromethyl)phenoxy. Balances electron-withdrawing (CF₃) and electron-donating (phenoxy) effects.
  • 3-Methanesulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine (): Substituent: Methanesulfonyl. Strong electron-withdrawing sulfonyl group increases acidity and stability but reduces membrane permeability.
  • 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine ():
    • Substituent: Thiophen-2-yl.
    • Electron-rich thiophene enhances aromatic interactions but may alter pharmacokinetics.

Physicochemical Properties

Compound (Reference) Position 4 Position 2 Position 6 logP* Solubility (Predicted)
Target Compound Methoxymethyl Methylsulfanyl 3-(Trifluoromethyl)phenoxy ~3.5 Moderate (Polar groups)
4-Methylphenyl sulfanyl Phenyl 3-(Trifluoromethyl)phenoxy ~4.2 Low (Aromatic bulk)
Methylsulfanylmethyl Phenyl 3-(Trifluoromethyl)sulfanyl ~3.8 Moderate
4-Nitrophenoxy Methylsulfanyl Trifluoromethyl ~2.9 Low (Nitro group)

*Estimated using fragment-based methods.

Biological Activity

4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine, identified by its CAS number 338747-98-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C14H13F3N2O2S
  • Molecular Weight : 330.33 g/mol
  • IUPAC Name : 4-(methoxymethyl)-2-methylsulfanyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine
  • InChI Key : ZIOLYSPLZNNJBT-UHFFFAOYSA-N

Structural Features

The compound features a pyrimidine ring with various substituents:

  • Methoxymethyl group : Enhances lipophilicity.
  • Methylsulfanyl group : May contribute to biological activity through redox reactions.
  • Trifluoromethylphenoxy group : Known to enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is particularly noted for increasing the compound's binding affinity and selectivity, which allows it to modulate various biochemical pathways.

Anticancer Potential

The compound's ability to interact with key signaling pathways makes it a candidate for anticancer research. It is hypothesized that it may inhibit the ERK signaling pathway, which is crucial in regulating cell proliferation and survival . The inhibition of this pathway has been linked to reduced tumor growth in various cancer models.

Synthesis and Evaluation of Biological Activity

  • Synthesis Routes :
    • The synthesis typically involves multi-step reactions starting from pyrimidine precursors. The introduction of functional groups is achieved through substitution reactions under controlled conditions .
  • Case Study Example :
    • A study on related compounds demonstrated that derivatives with similar substitutions showed promising results in inhibiting bacterial growth and modulating cancer cell signaling pathways .

Table of Biological Activities and Related Compounds

Compound NameActivity TypeTargetReference
Compound AAntibacterialMRSA
Compound BAnticancerERK pathway
This compoundPotential Antibacterial & AnticancerEnzymes/ReceptorsThis Study

Q & A

Q. Critical Purity Controls :

  • Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients).
  • Final recrystallization from ethanol or acetonitrile to remove unreacted thiols or phenolic byproducts .

Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies methoxymethyl (δ ~3.3–3.5 ppm for OCH₃), methylsulfanyl (δ ~2.5 ppm for SCH₃), and trifluoromethylphenoxy aromatic signals (δ ~7.5–8.0 ppm) .
    • ¹⁹F NMR confirms the trifluoromethyl group (δ ~-60 to -65 ppm) .
  • X-ray Crystallography : Resolves stereoelectronic effects, such as the dihedral angle between the pyrimidine ring and trifluoromethylphenoxy group (typically ~75–85°), influencing π-π stacking in biological targets .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for sulfanyl and methoxymethyl groups .

Basic: What are the primary biological targets of this compound, and how are activity assays designed?

Answer:
The compound’s trifluoromethyl and sulfanyl groups suggest potential as a kinase inhibitor or antimicrobial agent. Common assays include:

  • Kinase Inhibition :
    • ATP-Binding Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with luciferase-based ATP consumption monitoring. IC₅₀ values are calculated from dose-response curves .
  • Antimicrobial Screening :
    • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with controls for solvent interference .

Q. Table 1: Key Functional Groups and Biological Relevance

Functional GroupRole in BioactivityExample Targets
TrifluoromethylphenoxyEnhances lipophilicity & target bindingKinases, membrane receptors
MethylsulfanylModulates electron densityThiol-dependent enzymes
MethoxymethylImproves solubility & metabolic stabilityHydrophobic binding pockets

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for phenoxy linkage formation but require strict anhydrous conditions to avoid hydrolysis .
  • Catalysis : Pd/C or CuI catalysts accelerate coupling reactions (e.g., Ullmann-type for aryl ethers), reducing side-product formation .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) during thiolation prevents premature decomposition of methylsulfanyl intermediates .

Case Study : A 20% yield increase was achieved by replacing THF with DMF in the methoxymethylation step, reducing steric hindrance .

Advanced: How to resolve contradictions in bioactivity data across structural analogs?

Answer: Contradictions often arise from substituent positioning or assay variability. Strategies include:

  • SAR Analysis : Compare analogs (e.g., replacing trifluoromethyl with chloro or methylsulfonyl). For example, trifluoromethyl enhances potency against kinases but reduces solubility, leading to false negatives in aqueous assays .
  • Orthogonal Assays : Validate antimicrobial activity using both agar diffusion (qualitative) and microbroth dilution (quantitative) to rule out false positives from compound precipitation .

Q. Table 2: Bioactivity Comparison of Pyrimidine Derivatives

Compound ModificationIC₅₀ (Kinase X)MIC (S. aureus)Notes
Trifluoromethylphenoxy0.12 µM8 µg/mLHigh selectivity
Chlorophenoxy1.5 µM32 µg/mLReduced lipophilicity
Methylsulfonyl (vs. sulfanyl)0.08 µM>64 µg/mLImproved kinase binding

Advanced: How does computational modeling guide the design of derivatives with enhanced activity?

Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase ATP pockets. The trifluoromethyl group’s electrostatic potential aligns with hydrophobic subpockets, while methoxymethyl groups stabilize water-mediated H-bonds .
  • MD Simulations : GROMACS simulations reveal stability of the phenoxy-pyrimidine dihedral angle; rigid analogs show longer target residence times .
  • QSAR Models : Hammett constants (σ) for substituents correlate with logP and IC₅₀, guiding prioritization of electron-withdrawing groups (e.g., -CF₃ > -Cl) .

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